(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol
Description
The compound (2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex carbohydrate derivative featuring two interconnected tetrahydropyran (THP) rings. Key structural attributes include:
- Benzyloxy group: Positioned at the C6 of the first THP ring, enhancing lipophilicity .
- Hydroxymethyl group: At C6 of the second THP ring, contributing to solubility .
- Multiple hydroxyl groups: At C3, C4, and C5 of both rings, enabling hydrogen bonding and aqueous solubility.
- Stereochemistry: The (2S,3R,4S,5r,6r) and (3r,4r,5r,6r) configurations dictate spatial orientation and biological interactions.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-6-10-12(20)14(22)16(24)18(27-10)28-11-8-26-17(15(23)13(11)21)25-7-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13+,14+,15-,16-,17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUMUKAMXQEGMM-FNAHJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol is a complex organic molecule with multiple chiral centers and functional groups. Its intricate structure suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The structural formula of the compound indicates several functional groups that may influence its biological interactions. These include:
- Hydroxyl groups : Often associated with enhanced reactivity and interaction with biological targets.
- Tetrahydrofuran moiety : Known for its role in various biochemical processes.
- Benzyloxy substituent : May enhance lipophilicity and cellular uptake.
Anticancer Properties
Research has indicated that derivatives of tetrahydropyran compounds exhibit anticancer activity. For instance:
- A study on a related compound derived from Oroxylum indicum demonstrated its ability to induce genomic DNA fragmentation and inhibit cell proliferation in prostate cancer cell lines (PC3) through assays such as MTT and comet assays . This suggests that similar compounds may have therapeutic potential in cancer treatment.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Compounds with hydroxyl groups often display inhibitory activity against various enzymes. The presence of multiple hydroxyl groups in this compound may enhance its ability to interact with target enzymes involved in metabolic pathways.
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound can involve several strategies:
- Chemical Synthesis : Utilizing established methods for constructing tetrahydrofuran rings.
- Enzymatic Methods : Employing enzymes such as β-D-galactosidase for more environmentally friendly synthesis routes.
The versatility of the compound makes it a valuable building block in carbohydrate chemistry and potential drug development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Nuances and Implications
Benzyloxy vs. Halogenated Substituents :
- The target compound’s benzyloxy group offers moderate lipophilicity, whereas bromo/fluoro substituents (e.g., ) increase metabolic stability and membrane permeability .
- Halogenation is critical in pharmaceuticals (e.g., ’s bromo group in SGLT2 inhibitors), while benzyloxy may serve as a protective group in synthesis .
Hydroxyl Density and Solubility :
- The target compound’s six hydroxyl groups surpass analogs like (five hydroxyls) or ’s ester derivatives, granting superior aqueous solubility .
Stereochemical Complexity :
- The (2S,3R,4S,5r,6r) configuration differentiates the target from enantiomers like ’s (2R,3R,4R,5S,6S) variant, which has a tetrahydrofuran-oxybenzyl group. Stereochemistry impacts binding affinity in enzyme-substrate interactions .
Q & A
Basic Question: What are the critical functional groups and stereochemical features influencing this compound's reactivity?
Answer:
The compound contains hydroxyl (-OH), hydroxymethyl (-CH2OH), and benzyloxy (-OBn) groups arranged in a stereochemically dense configuration (2S,3R,4S,5r,6r). Key considerations include:
- Hydrogen bonding : Multiple hydroxyl groups enhance solubility in polar solvents but may lead to hygroscopicity, requiring strict moisture control during storage .
- Stereoelectronic effects : The axial-equatorial arrangement of substituents on the tetrahydro-2H-pyran rings dictates regioselectivity in reactions (e.g., glycosylation or protection/deprotection steps) .
- Benzyloxy group : Provides temporary protection for hydroxyls during synthesis, enabling selective functionalization .
Advanced Question: How can researchers resolve contradictions in NMR data during structural elucidation?
Answer:
Contradictions in - and -NMR data often arise from overlapping signals or dynamic stereochemical interconversions. Methodologies include:
- 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, while NOESY/ROESY differentiate axial vs. equatorial substituents .
- Computational validation : Compare experimental chemical shifts with density functional theory (DFT) predictions to validate stereochemical assignments .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation but requires high-purity samples and suitable crystallization conditions .
Advanced Question: What strategies improve stereoselective synthesis yields?
Answer:
Optimizing stereoselectivity involves:
- Protecting group strategy : Use benzyl (Bn) for hydroxyls and tert-butyldimethylsilyl (TBS) for hydroxymethyl to minimize side reactions. Sequential deprotection with HF·pyridine or H/Pd-C ensures regiochemical control .
- Catalytic methods : Asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) enhances enantiomeric excess. Monitor reactions via TLC (silica gel, EtOAc/hexane) and purify intermediates via flash chromatography .
- Reaction monitoring : HPLC-MS tracks intermediates in real time, identifying kinetic vs. thermodynamic product distributions .
Basic Question: Which analytical techniques confirm purity and identity?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient (retention time ~12–15 min) to assess purity (>95%) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+Na] at m/z 385.1207 (calculated) .
- Karl Fischer titration : Quantify moisture content (<0.5% w/w) to ensure stability during storage .
Advanced Question: How to mitigate decomposition during long-term storage?
Answer:
Decomposition pathways (hydrolysis, oxidation) are minimized via:
- Storage conditions : Amber vials under argon at -20°C with desiccants (silica gel) .
- Lyophilization : For aqueous solutions, freeze-drying reduces hydrolytic degradation .
- Stability assays : Periodic HPLC analysis (monthly) detects degradation products; adjust storage if purity drops below 90% .
Advanced Question: How does stereochemistry affect pharmacokinetics in preclinical studies?
Answer:
- Permeability : The (2S,3R,4S,5r,6r) configuration lowers LogP (-0.87), reducing passive diffusion across lipid membranes. Caco-2 assays show moderate permeability (P = 2.1 × 10 cm/s) .
- Metabolic stability : Human liver microsomes (HLM) indicate moderate clearance (t = 45 min), suggesting susceptibility to phase I oxidation .
- Docking studies : Molecular modeling predicts interactions with carbohydrate-processing enzymes (e.g., glycosidases), guiding structural modifications to enhance target binding .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid aerosol formation during weighing .
- Spill management : Absorb spills with inert material (vermiculite), then decontaminate with ethanol/water (70:30) .
Advanced Question: How to address discrepancies between predicted and experimental solubility?
Answer:
- In silico validation : Compare COSMO-RS predictions with shake-flask solubility measurements in DMSO, PBS (pH 7.4), and ethanol .
- Polymorph screening : Recrystallize from ethanol/water (1:1) to isolate stable crystalline forms, improving solubility reproducibility .
- pH adjustment : Solubility increases at pH >10 due to hydroxyl group deprotonation, but stability assays are required to confirm compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
